molecular formula C22H21F3N6O3S B1663144 ML328

ML328

カタログ番号: B1663144
分子量: 506.5 g/mol
InChIキー: USYVBPXJSBDUTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

. 合成経路は通常、以下の手順を含みます。

上記で説明した合成経路は、必要に応じて大規模生産のために拡大できます .

化学反応の分析

ML328は、次のようなさまざまな化学反応を起こします。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、生物学的活性が変化した酸化誘導体を生成する可能性があり、一方、置換反応は、異なる特性を持つアナログを生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Antibacterial Activity

ML328 has been evaluated for its antibacterial properties through various studies, demonstrating significant efficacy against multiple strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies show that this compound exhibits an MIC of approximately 0.5 µg/ml against wild-type Escherichia coli strains. In mutant strains lacking recA or recB, the MIC values were reduced to 0.125 µg/ml, indicating enhanced sensitivity due to the absence of these repair pathways .
  • Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for this compound have been reported at 0.255 µg/ml in wild-type strains . This indicates strong potential for clinical applications in treating infections caused by resistant bacteria.
Strain This compound MIC (µg/ml) This compound IC50 (µg/ml)
Wild-type0.5 ± 0.000.255 ± 0.03
ΔrecA0.125 ± 0.000.036 ± 0.002
ΔrecB0.167 ± 0.070.036 ± 0.003

Targeting Antibiotic Resistance

The development of this compound is particularly relevant in the context of rising antibiotic resistance among bacterial pathogens. Research indicates that this compound can sensitize resistant strains to existing antibiotics, such as ciprofloxacin (CFX). For instance, when combined with CFX, this compound demonstrated an increase in potency against Staphylococcus aureus, suggesting its utility in combination therapies .

High-Throughput Screening Results

In a high-throughput screening campaign, this compound was identified as a potent inhibitor of bacterial growth in the presence of T4 gene 2 mutant phage, which blocks RecBCD activity . This finding underscores the potential of this compound as a molecular probe in understanding bacterial DNA repair mechanisms.

Clinical Relevance

A study highlighted the role of this compound in re-sensitizing multidrug-resistant Staphylococcus aureus to fluoroquinolones, showcasing its practical application in clinical settings where antibiotic resistance poses significant challenges . The ability to enhance the efficacy of existing antibiotics could lead to improved treatment outcomes for patients with resistant infections.

Conclusion and Future Directions

This compound represents a promising avenue for research into novel antibacterial therapies targeting DNA repair mechanisms in bacteria. Its dual inhibitory action on AddAB and RecBCD complexes positions it as a valuable tool for both basic research and clinical applications aimed at tackling antibiotic resistance.

Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy across a broader spectrum of bacterial pathogens to fully realize its therapeutic potential.

作用機序

ML328は、細菌のAddABおよびRecBCDヘリカーゼヌクレアーゼを選択的に阻害することによってその効果を発揮します . これらの酵素は、細菌の生存と病原性に不可欠なプロセスである、DNA二本鎖切断の修復と遺伝子組み換えに関与しています . これらの酵素を阻害することで、this compoundはDNA修復機構を破壊し、DNA損傷剤に対する細菌の感受性を高め、細菌の生存率を低下させます . This compoundの分子標的は、AddABおよびRecBCD酵素複合体の活性部位であり、そこで結合して触媒活性を阻害します .

類似の化合物との比較

This compoundは、AddABとRecBCDヘリカーゼヌクレアーゼの両方に対する二重の阻害活性を持つ点でユニークです . 類似の化合物には、細菌のDNA修復酵素の他の阻害剤が含まれ、次のようなものがあります。

これらの類似の化合物と比較して、this compoundは、その二重の活性と高い選択性により際立っており、細菌のDNA修復機構の研究や新しい抗菌療法の開発のための貴重なツールとなっています .

生物活性

ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.

This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.

  • Half-maximal Inhibition Concentrations (IC50) :
    • RecBCD : 25 μM
    • AddAB : 5 μM

These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .

Efficacy Against Multidrug-Resistant Strains

Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .

Comparative Studies

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTarget EnzymeIC50 (μM)Notes
This compoundRecBCD25Dual inhibitor; significant activity against MDR strains
This compoundAddAB5First-in-class inhibitor; enhances antibiotic efficacy
IMP-1700RecBCDTBDMore potent than this compound; developed from SAR studies
AdozelesinRecBCDTBDNon-selective; high cytotoxicity due to DNA-alkylation

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study: MRSA Infection
    A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics .
  • Case Study: E. coli Resistance
    In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.

  • Modifications included:
    • Substitution of aromatic groups to improve interaction with enzyme active sites.
    • Exploration of different thiourea derivatives to assess their impact on biological activity.

These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .

特性

IUPAC Name

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVBPXJSBDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pipemidic acid (25 mg, 0.0824 mmol), 3-(trifluoromethyl)phenyl isothiocyanate (12.5 μL, 0.0824 mmol) and triethylamine (23 μL, 0.165 mmol) were used. Purification on silica yielded compound 11 in Table 1, below (31 mg, 75%). 1H NMR (300 MHz, CDCl3) δ 9.32 (s, 1H), 8.72 (s, 1H), 7.41-7.35 (m, 1H), 7.29-7.21 (m, 2H), 7.21-7.16 (m, 1H), 4.37 (q, J=7.10 Hz, 2H), 4.27-3.93 (m, 8H), 1.50 (t, J=7.04 Hz, 3H) ppm.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
12.5 μL
Type
reactant
Reaction Step Two
Quantity
23 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML328
Reactant of Route 2
ML328
Reactant of Route 3
ML328
Reactant of Route 4
ML328

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。